4-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide
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Overview
Description
4-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide is a synthetic compound known for its potential applications in medicinal chemistry. This compound features a benzenesulfonamide core, which is often associated with various biological activities, making it a subject of interest in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction involving a suitable alkene and a diazo compound.
Sulfonamide Formation: The benzenesulfonamide core is synthesized by reacting a suitable sulfonyl chloride with an amine.
Final Coupling: The cyclopropyl intermediate is then coupled with the benzenesulfonamide core under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like sodium azide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or azides.
Scientific Research Applications
4-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-tubercular, and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-3-fluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide
- N-(4-fluorophenyl)-N’-methylbenzenesulfonamide
Uniqueness
4-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide is unique due to its specific structural features, such as the ethoxy and cyclopropyl groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
4-ethoxy-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO3S/c1-3-24-18-9-8-17(12-14(18)2)25(22,23)21-13-19(10-11-19)15-4-6-16(20)7-5-15/h4-9,12,21H,3,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZCJBZEJLJYQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CC2)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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